molecular formula C16H16FN3O6S2 B3684023 1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine

1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine

Cat. No.: B3684023
M. Wt: 429.4 g/mol
InChI Key: AQYJWBWLKKLJFF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a disubstituted piperazine derivative featuring two distinct sulfonyl groups: a 4-fluorobenzenesulfonyl moiety at the 1-position and a 2-nitrobenzenesulfonyl group at the 4-position. This compound is synthesized via sequential nucleophilic substitution reactions, typically starting with piperazine and sulfonyl chlorides. The dual sulfonylation introduces significant steric and electronic effects, influencing its physicochemical properties and biological interactions .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O6S2/c17-13-5-7-14(8-6-13)27(23,24)18-9-11-19(12-10-18)28(25,26)16-4-2-1-3-15(16)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYJWBWLKKLJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperazine with 4-fluorobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Reduction: The reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of both fluorobenzene and nitrobenzenesulfonyl groups can enhance its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives with sulfonyl and nitro substituents are widely studied for their pharmacological and material science applications. Below is a comparative analysis of key analogs:

Structural Analogues and Their Properties
Compound Name Substituents Melting Point (°C) Biological Activity (if reported) Key References
1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine 1: 4-Fluorobenzenesulfonyl
4: 2-Nitrobenzenesulfonyl
120–124 Not explicitly reported; inferred from structural analogs
1-(Bis(4-fluorophenyl)methyl)-4-((4-nitrophenyl)sulfonyl)piperazine (7f) 1: Bis(4-fluorophenyl)methyl
4: 4-Nitrobenzenesulfonyl
125–130 Anticancer (moderate cytotoxicity)
1-(4-Methylphenyl)sulfonyl-4-[4-nitro-3-(4-phenylpiperazinyl)phenyl]piperazine 1: 4-Methylbenzenesulfonyl
4: 4-Nitro-3-(4-phenylpiperazinyl)phenyl
145–150 Serotonin receptor modulation
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 1: 2-Fluorobenzoyl
4: 4-Nitrobenzyl
98–102 Analgesic and anti-inflammatory activity
1-(Trifluoromethylsulfonyl)-4-(2-fluoro-4-methylphenyl)piperazine 1: Trifluoromethylsulfonyl
4: 2-Fluoro-4-methylphenyl
110–115 Acaricidal activity
Key Comparative Insights

Substituent Position and Electronic Effects :

  • The 2-nitrobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to 4-nitrobenzenesulfonyl (as in 7f) . This may enhance electrophilic reactivity but reduce solubility.
  • Fluorine substitution (e.g., 4-fluorobenzenesulfonyl vs. 2-fluorobenzoyl) alters lipophilicity and metabolic stability. Fluorinated sulfonamides generally exhibit superior pharmacokinetic profiles over acylated analogs .

Biological Activity Trends :

  • Nitrobenzenesulfonyl derivatives (e.g., 7f) show moderate cytotoxicity against cancer cell lines (IC₅₀: 10–50 μM), likely due to interference with cellular redox systems .
  • Trifluoromethylsulfonyl analogs (e.g., from ) demonstrate acaricidal activity, suggesting that strong electron-withdrawing groups enhance pesticidal efficacy .
  • Benzoyl vs. Sulfonyl Groups : Acylated piperazines (e.g., 2-fluorobenzoyl derivatives) are associated with central nervous system activity (e.g., 5-HT₁A receptor binding), whereas sulfonylated analogs are more common in antimicrobial and anticancer applications .

Synthetic Yields and Feasibility :

  • The target compound’s synthesis achieves a 77% yield under optimized conditions , comparable to other disubstituted piperazines (e.g., 32–67% for 1,2-benzothiazine derivatives) .
  • Microwave-assisted synthesis (used in related piperidine derivatives) could further improve reaction efficiency for scale-up .
Physicochemical and Spectral Comparisons
  • Solubility : The target compound’s DMSO solubility is inferred from NMR data (DMSO-d₆ used for characterization) , whereas trifluoromethylsulfonyl derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
  • Thermal Stability : Higher melting points (e.g., 145–150°C for methylphenylsulfonyl derivatives) correlate with rigid aromatic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine

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